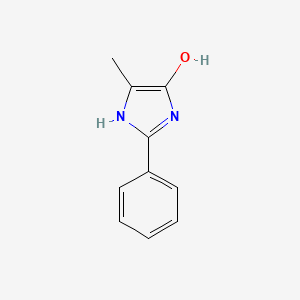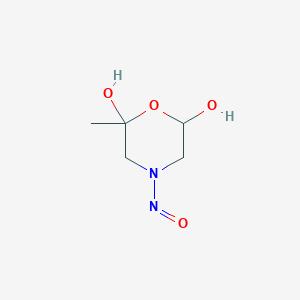
2-Methyl-4-nitrosomorpholine-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitrosomorpholine-2,6-diol is an organic compound with the molecular formula C5H10N2O4. It is a derivative of morpholine, a heterocyclic amine, and contains both nitroso and diol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylmorpholine with nitrous acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-Methyl-4-nitrosomorpholine-2,6-diol may involve large-scale nitration and nitrosation processes. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrosomorpholine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholine compounds .
Scientific Research Applications
2-Methyl-4-nitrosomorpholine-2,6-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrosomorpholine-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The diol groups may also play a role in binding interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitrophenol: Similar in structure but contains a nitro group instead of a nitroso group.
4-Nitrosomorpholine: Lacks the methyl and diol groups, making it less complex.
2-Methyl-4-nitroaniline: Contains an aniline group instead of a morpholine ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
111990-25-1 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
2-methyl-4-nitrosomorpholine-2,6-diol |
InChI |
InChI=1S/C5H10N2O4/c1-5(9)3-7(6-10)2-4(8)11-5/h4,8-9H,2-3H2,1H3 |
InChI Key |
BXPVCAZULFSBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(O1)O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


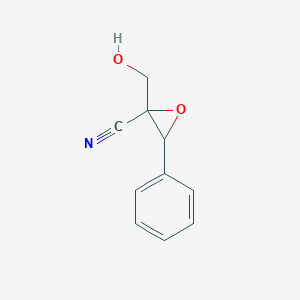
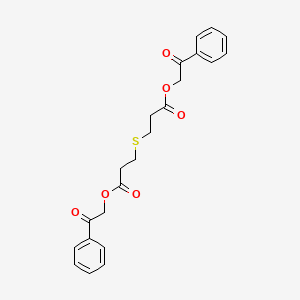
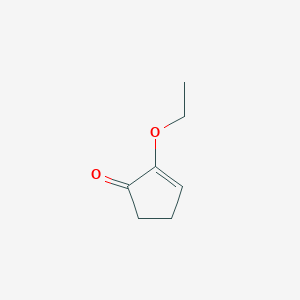
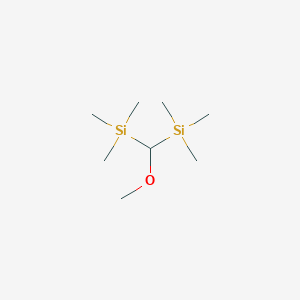
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
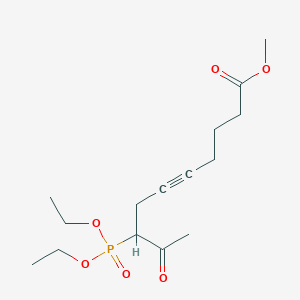


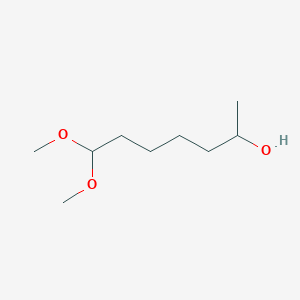
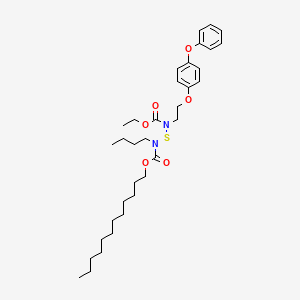
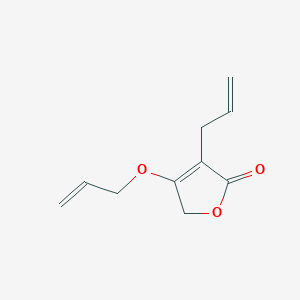

![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
